molecular formula C15H15N5OS B7350914 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide

Cat. No. B7350914
M. Wt: 313.4 g/mol
InChI Key: GDCXUEOSKRFIIA-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide works by inhibiting the activity of the protein kinase BTK, which plays a key role in the activation of B cells and the production of antibodies. By inhibiting the activity of BTK, this compound can effectively suppress the immune response, which is beneficial in the treatment of autoimmune diseases and certain types of cancers.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can effectively suppress the immune response, which can help in the treatment of autoimmune diseases. It can also induce apoptosis (programmed cell death) in cancer cells, which can help in the treatment of certain types of cancers.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide in lab experiments is its selectivity towards BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide. One potential direction is to study its effectiveness in combination with other drugs in the treatment of cancer and autoimmune diseases. Another potential direction is to develop more selective inhibitors of BTK that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide involves a series of steps that require expertise in organic chemistry. The synthesis starts with the reaction of 2-aminopyrimidine-4,6-diol with 2-bromo-5-chlorothiophene followed by the reaction with cyclopentyl bromide in the presence of a base. The resulting compound is then reacted with imidazole-1-carboxaldehyde to yield this compound.

Scientific Research Applications

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of oncology, where it has been shown to be effective in the treatment of various types of cancers. It has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(13-14-11(4-7-22-14)17-8-18-13)19-10-2-1-3-12(10)20-6-5-16-9-20/h4-10,12H,1-3H2,(H,19,21)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXUEOSKRFIIA-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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